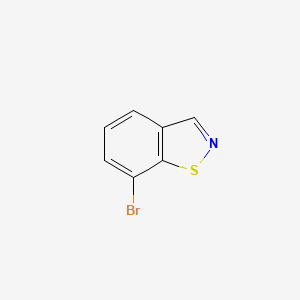

7-Bromo-1,2-benzothiazole

Description

Properties

IUPAC Name |

7-bromo-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARBSDOBTWXILM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139036-97-8 | |

| Record name | 7-bromo-1,2-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Spectral Analysis Guide: 7-Bromo-1,2-benzothiazole

This guide outlines a comprehensive technical framework for the spectral analysis of 7-Bromo-1,2-benzothiazole (also known as 7-Bromo-1,2-benzisothiazole ).[1]

Note: The nomenclature "1,2-benzothiazole" strictly refers to the benzisothiazole scaffold (S-N bond), distinct from the more common 1,3-benzothiazole.[1] This guide focuses on the 1,2-isomer as specified.

Executive Summary & Structural Context

7-Bromo-1,2-benzothiazole (C

Accurate characterization is challenging due to the potential for isomerization (vs. 1,3-benzothiazole) and the specific coupling patterns arising from the 7-substitution.[1] This guide provides a self-validating analytical workflow using MS, IR, and NMR.

Structural Parameters[1][2][3][4][5][6][7][8]

-

CAS Registry Number: (Analogous reference: 5-bromo isomer is 139037-01-7; 7-bromo is less common, often synthesized de novo).[1]

-

Molecular Weight: 214.08 g/mol (based on

Br). -

Key Feature: The C7 position is "ortho" to the sulfur bridgehead, creating a unique steric and electronic environment compared to the 4, 5, or 6 isomers.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and isotopic composition.

Theoretical Isotopic Profile

Bromine possesses two stable isotopes,

| Ion Identity | m/z (Theoretical) | Relative Abundance | Description |

| [M] | 212.92 | 100% | Molecular ion containing |

| [M+2] | 214.92 | ~98% | Molecular ion containing |

| [M-Br] | 134.01 | Variable | Loss of Bromine radical |

| [M-HCN] | ~186/188 | Variable | Fragmentation of Isothiazole ring |

Fragmentation Logic (EI-MS)

The fragmentation pathway typically involves the cleavage of the weak N-S bond or the expulsion of small stable molecules like HCN or CS.

Figure 1: Predicted Electron Impact (EI) fragmentation pathway for 7-Bromo-1,2-benzothiazole.

Infrared (IR) Spectroscopy

Objective: Identify functional groups and confirm the aromatic substitution pattern.

Characteristic Bands

The 7-bromo substitution alters the "fingerprint" region significantly compared to the unsubstituted parent.[1]

| Functional Group | Frequency (cm | Intensity | Assignment |

| C-H Stretch (Ar) | 3050 - 3090 | Weak | Aromatic C-H stretching |

| C=N Stretch | 1620 - 1640 | Medium | Isothiazole ring characteristic |

| C=C Stretch (Ar) | 1450 - 1580 | Strong | Benzene ring skeletal vibrations |

| C-Br Stretch | 600 - 750 | Strong | Aryl-Bromide bond (Key Identifier) |

| Subst.[1][2] Pattern | 740 - 780 | Strong | 1,2,3-trisubstituted benzene ring (due to 7-Br) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural elucidation. This is the primary method to distinguish the 7-bromo isomer from the 4, 5, or 6-bromo isomers.[1]

H NMR Analysis (Theoretical, 400 MHz, CDCl )

The 1,2-benzisothiazole system has a distinct singlet for the proton on the isothiazole ring (H-3).[1] The benzene ring protons (H-4, H-5, H-6) form an ABC spin system (or AMX depending on field strength) due to the substitution at C-7.[1]

-

H-3 (Isothiazole): Most deshielded due to proximity to Nitrogen.[1]

-

H-4, H-5, H-6: Aromatic region.[1] H-6 is ortho to the Bromine (C-7) and meta to the bridgehead.[1]

| Proton | Shift ( | Multiplicity | Assignment Logic | |

| H-3 | 8.70 - 8.90 | Singlet (s) | - | Adjacent to N=C; diagnostic for benzisothiazole.[1] |

| H-4 | 7.85 - 7.95 | Doublet (d) | Para to Br; adjacent to bridgehead C3a.[1] | |

| H-6 | 7.60 - 7.70 | Doublet (d) | Ortho to Br; deshielded by -I effect of Br. | |

| H-5 | 7.35 - 7.45 | Triplet (t/dd) | Meta to Br; standard aromatic chemical shift.[1] |

C NMR Analysis (Theoretical, 100 MHz, CDCl )

-

C-7 (C-Br): Distinctive upfield shift relative to C-H carbons due to the heavy atom effect (typically 115-125 ppm).[1]

-

C-3 (C=N): Most deshielded carbon (~150-160 ppm).[1]

Figure 2: Decision tree for verifying the 1,2-benzisothiazole core via NMR.

Experimental Protocols

Sample Preparation for High-Resolution NMR

Causality: High concentration improves S/N ratio for

-

Weigh 10 mg of 7-Bromo-1,2-benzothiazole into a clean vial.

-

Add 0.6 mL of CDCl

(containing 0.03% TMS as internal standard). -

Sonicate for 30 seconds to ensure complete dissolution.

-

Filter through a glass wool plug into a precision 5mm NMR tube.

-

Validation: Check lock signal level; it should be stable >80%.

GC-MS Method (Purity & Identity)

Causality: Non-polar column (HP-5) separates based on boiling point/polarity.[1]

-

Column: HP-5MS (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Temp Program: 60°C (1 min) → 20°C/min → 280°C (5 min).

-

Inlet: Split 20:1, 250°C.

-

MS Source: 230°C, EI mode (70 eV).

-

Self-Validation: The retention time should be distinct from the non-brominated parent (which elutes earlier). The M+ peak must show the 1:1 bromine isotope ratio.

References

-

PubChem. 7-bromo-1,2-benzothiazole (Compound).[1][3] National Library of Medicine. Retrieved October 26, 2025, from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for substituent effects).

Sources

Introduction: The Benzothiazole Scaffold in Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-1,2-benzothiazole

Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 7-Bromo-1,2-benzothiazole, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Recognizing the limited availability of published experimental data for this specific isomer, this document synthesizes predicted data with established, field-proven methodologies for its empirical determination. We present a framework for characterization that emphasizes scientific integrity and experimental causality, empowering researchers to generate reliable data. The guide details authoritative protocols for determining core properties such as melting point and solubility, and outlines the principles for spectroscopic analysis. This document is intended to serve as a foundational resource for scientists and drug development professionals engaged in the synthesis, characterization, and application of novel benzothiazole derivatives.

The benzothiazole core, which consists of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in a wide array of compounds that exhibit significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The versatility of the benzothiazole ring allows for extensive functionalization, enabling chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[4][5] The introduction of a bromine atom, as in 7-Bromo-1,2-benzothiazole, can significantly influence properties such as lipophilicity, metabolic stability, and binding interactions, making it a compound of interest for further investigation.

Profile of 7-Bromo-1,2-benzothiazole

A precise understanding of a compound's fundamental physicochemical properties is the bedrock of all subsequent research, from reaction optimization to formulation development.

Molecular Structure and Identifiers

The isomeric form is critical to the compound's identity. This guide specifically addresses the 7-bromo-1,2 -benzothiazole isomer.

-

IUPAC Name: 7-bromo-1,2-benzothiazole

-

Molecular Formula: C₇H₄BrNS

-

Canonical SMILES: C1=CC2=C(C(=C1)Br)SN=C2[6]

-

InChI Key: LARBSDOBTWXILM-UHFFFAOYSA-N[6]

Core Physicochemical Properties (Computed & Estimated)

While empirical data is sparse, computational models provide valuable initial estimates for guiding experimental work. The following table summarizes key computed properties for 7-Bromo-1,2-benzothiazole.

| Property | Value | Data Source & Type |

| Molecular Weight | 214.08 g/mol | PubChem (Computed)[7] |

| Monoisotopic Mass | 212.92477 Da | PubChemLite (Computed)[6] |

| XlogP | 3.0 | PubChemLite (Predicted)[6] |

| Melting Point | Not available | Experimental data not found in literature. |

| Boiling Point | Not available | Experimental data not found in literature. |

| Aqueous Solubility | Not available | Experimental data not found in literature. |

Spectroscopic Characterization Framework

The unambiguous structural confirmation of a synthesized compound is a critical prerequisite for further study.[8] A combination of spectroscopic techniques provides a comprehensive molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.[8] For 7-Bromo-1,2-benzothiazole, one would expect the following:

-

¹H NMR: The spectrum would show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling constants (J-values) between these protons would reveal their connectivity and substitution pattern.

-

¹³C NMR: The spectrum would display seven unique signals for the seven carbon atoms in the molecule. The carbon atom attached to the bromine would be influenced by the halogen's electronegativity and isotopic properties.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[8] For 7-Bromo-1,2-benzothiazole, a key diagnostic feature would be the isotopic pattern of bromine.

-

Expected Molecular Ion: A pair of peaks of nearly equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺, representing the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively. PubChemLite predicts a collision cross section for the [M+H]⁺ adduct at an m/z of 213.93205.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[8] The IR spectrum of 7-Bromo-1,2-benzothiazole would be expected to show characteristic absorption bands for:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

C=N and C=C stretching: In the 1450-1650 cm⁻¹ region, characteristic of the fused aromatic system.

Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, authoritative protocols for the empirical determination of essential physicochemical properties.

Workflow for Physicochemical Characterization

A systematic approach is crucial for the efficient and accurate characterization of a novel compound. The workflow ensures that foundational data on identity and purity are established before proceeding to more complex functional assays.

Caption: A generalized workflow for the synthesis and physicochemical characterization of a novel chemical entity.

Melting Point Determination

Principle: The melting point of a crystalline solid is a critical physical constant used for identification and purity assessment.[9] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.[10]

Methodology (Capillary Method using a Digital Apparatus):

-

Sample Preparation: Finely crush a small amount of the dry crystalline 7-Bromo-1,2-benzothiazole into a powder. Pack the powder into a glass capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.[10]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a Mel-Temp or similar apparatus.

-

Rapid Preliminary Run: Heat the block rapidly to get an approximate melting temperature. This saves time and establishes the range for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample capillary.

-

Controlled Heating: Heat the sample at a slow, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point. This slow rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts completely (T2). The melting range is reported as T1-T2.[11]

-

Replicate: Perform at least two more careful determinations to ensure the value is consistent and reproducible.

Caption: Experimental workflow for determining the melting point range of a crystalline solid.

Aqueous and Organic Solubility Assessment

Principle: Solubility is a critical parameter in drug development, influencing absorption, distribution, and bioavailability.[12] The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with excess solid.[13][14]

Methodology (Shake-Flask Method):

-

System Preparation: Add an excess amount of solid 7-Bromo-1,2-benzothiazole to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent like DMSO or ethanol) in a sealed glass vial. The excess solid is critical to ensure that a saturated solution is formed.

-

Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached between the solid and dissolved states.[13]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by first centrifuging the samples to pellet the excess solid, followed by filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[13] This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[13] A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

-

Data Reporting: Report the solubility in units of mg/mL or µg/mL at the specified temperature and in the specified solvent.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Reactivity and Chemical Stability

The benzothiazole ring system is generally stable, but its reactivity is influenced by the electron-withdrawing nature of the thiazole moiety.[1] The C2 position is often susceptible to nucleophilic attack. While specific stability data for 7-Bromo-1,2-benzothiazole is not documented, general handling precautions for halogenated aromatic compounds should be observed. It should be stored in a cool, dry place away from strong oxidizing agents. Its stability under various pH conditions and in the presence of light should be empirically determined as part of a comprehensive pre-formulation assessment.

Conclusion

7-Bromo-1,2-benzothiazole is a halogenated heterocyclic compound with potential for applications in drug discovery and materials science. This guide has established its core molecular identity based on computed data and, more importantly, has provided a robust framework of authoritative, field-proven experimental protocols for its complete physicochemical characterization. While published empirical data for this specific isomer remains scarce, the detailed methodologies for melting point determination, solubility assessment, and spectroscopic analysis presented herein provide researchers with the necessary tools to generate high-quality, reliable data. The application of these self-validating systems is fundamental to advancing the scientific understanding and potential applications of this and other novel benzothiazole derivatives.

References

- Validating the synthesis of benzothiazole derivatives through spectroscopic methods. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjv7WT2hrdmQ_YWUHRn-J9La-GOoeoaGmC53lWTf_8wQc3ERCV0k-Ud3BkvrDX7JmkO5AryQiebnr6ux0mLIYzY3hiEvvuLRe3oBt_bQC6GC9tN7lkQVYGG02TZQ63yDSUpz6ajSxshw-pgc5f0OOsyXBFmq86Lk2VgNlEocRJjz5fgoq97JgycmXLB0Xlb5YPoXNl5TZ-04Wc66wejNHmkwWy3VpAD6TL1jfpK8v8vg==]

- Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SCIRP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOVr_iBrH2a8qUQHJkIH7wcK_fuRAgi63en_r-HnRyO9TPAlcXYn1660UsLF1OjkiuB0QP5dNMJDj5q-bUthOJIrS4b7sneAbyNYAAEImTNvSVolHgrzMwFFnnahESPz6mqtsjjsGuml28rT3mo1auKpQ_3nFx_lo=]

- In-depth Technical Guide: Spectroscopic and Synthetic Insights into Benzothiazole Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI34Lu1YcjQ22fUGHhRTiDeBGHWbvW-LCi9X3aKl-Oc8ERNqWueWyESa5cU2yu0IE_jM6DADR2jNfcWVFCHgAMrvjNaaMQJoCk1ljhflqEpbQjDEKUNwbL2IJ3je17OUgRnm1yG51pKaQEio9YJuh_nLz3K1M38JMPoYzlx2xsMRNIwp_NVIyJR5UdvFZA5PIEaWM2R4s5vqZo9XMihIl1Xb_-H8G8kRP43xfy-bFXPECIPVe5gHHW1Q==]

- Melting point determination. Unknown Source. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI-0S2hztcDwvllmx1sETDLPTGBNa0pqTcxHYevxyg-GpoFAymJv3rhufVpW9lj3joxJ0qSEFaL4zh2CiTqlyn08epnKQj3lqy37zfAyVeh-WMGgd6XwNH8M1gHyr2Ob5Vt_bmtvJhCmfwBCH-w4sgNIZOhe1M-lq1XTOcd8aA]

- Benzothiazole, 7-bromo- (7CI,8CI) synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzFO_88WT1nkBnMY0pSG--z1zcXapr2w5fgGWrasc3jb1bLPv6cguEgigqyoI7hZ8V9YuBX2eZ53arHujkCheeGZDA1CkbbEvpZnj7TmdOyYA5FidaU1UNV4nLeh0vj6R_jsfjS4yjKTJvy7N4EGeYPXtXjkevGXGQS55ZY_5VONQEsw==]

- Determination Of Melting Point Of An Organic Compound. BYJU'S. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMtDNgeNWfK3xioXKaMg8Jl4AWSr0BYjJF7nIAdSWJ5APsn2Kz0PxraSaFAhGdOiUgZA4ZqF9wF4KR_Y2-T73BHVxF118R8yj5NoGzyQTGbk3CUpwcjGSO_JlKqQyIx5zc9d5E1M3sSkmIwK3NGYa4UqbrHQVfFi-Xt8xqn_CIxZPo3FD781dYj7mLDD4=]

- (PDF) Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY1jnCNMHRbsxZ4zWJ413mYTM_mmJHNo0czEuqV4gkG_aeCV2yIWwAOEGwGaKNvmtMKZT0JCoJNZTWSXYvE2jpg6cjJmAD2VCzBlXMDI2ZnscoYPeJK-Sb3rasJfSfxzMcgupyDl0aK7UGWhL5zpHxaCBwyiyBsm1ulaYfEAsWZAsN_42XwfWS86sJXFfjdG2Mbtru_3zkbW5oL3dELtGP-g_JDsNsXmnmw8MSNm7qk30-Zssj4MRtczYOCtBVJfqqiuxYcZiNPpNOcl9QEG18bSm0MXMSUfWNhj6u29YHF5pHGIw-lEploCDAS1O5_18iEcU7H8T3kA==]

- General Experimental Protocol for Determining Solubility. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg9M1Li9UDmx4LNofbjpoVHYrvzL9bz9AgVhXzFvSl2wX_LnNzhzhP_L4eK4pTxHAC9A4YbrzTb_pAWyBc5RrxqttUeGY1ksl96hEibv2mlzGeJOV3CnP-W4WB7ZI7jClHngay67XUY64A9VlurVvKY76MM1CfheeXQWAYT-aQETDq61041-8i660taJutYbO2PlNm0Q==]

- Exp 1 - Melting Points. Unknown Source. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmXYZ1T-muS1G67FPz1SmMT082-cEdqJGb6wG24haqjt7fUerde84a2z5fxzcqUzZRQc4pWN48_fav2a9k7iGXEGsuOwNm16miYLAeh6PmYBD7x60oB2qD4Oli_qRb2jNs10rllEeYgQIxGif4_JJio06Mjog8g_wcniU6gYG52QrXuUBrhqpV0tI=]

- Experiment 1: Melting-point Determinations. Unknown Source. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWsxcaHr1f8f3N07Ag2xKm2Gs-YBz7EBRclEKehiveAXxAPeKd9gsmOX9eYLli2GoFvnC47R3Qk3d_LdLKaUzU6JnFMvv6zc-gwjbgfjqN9gXepr6pcku1ZIQIcz96b5kfDOnrdsrj9pwGj_b_7o3bdxEUFQjjy7JH2ebMPWuftqS0ylXvAlA2MpOnTwvDnMqefEzWsiPEZcqiJBbP9kW-Jc9qu5nPVt8O68Ip2YU0SlLFAYMW1E3AAxtorNinm3w=]

- Determination of Melting Point. PennWest University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0r73JI4gXr0nLjleWK4qwXT4tsk8FGQPKTNL23hp5LYQosCblwQzOtNqrVsAjxqo8_XF0wOheLcp1P6OHTT6xlJg9K805--ooZ8meowRLQNi6zEfks0k9H2rcQQsPqWIgdW_5jeFh_5kcMOtAAtDtIBNqmSztJt0PWyNj5Unb22SiB8ZPTuA2is95gBfL0STIqY7lF4uGvTfEPIR6qvU=]

- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11259830/]

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Unknown Source. [URL: https://www.researchgate.net/publication/334971845_Experimental_and_Computational_Methods_Pertaining_to_Drug_Solubility]

- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [URL: https://www.mdpi.com/2673-3995/2/3/22]

- Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [URL: https://inventivapharma.

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Unknown Source. [URL: https://www.researchgate.

- 7-Bromo-2H-1,4-benzothiazin-3(4H)-one, 97%. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- 7-Bromobenzothiazole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11521350]

- 7-Bromo-2H-[8]-benzothiazin-3(4H)-one, 97%. Thomas Scientific. [URL: https://www.thomassci.com/Alfa-Aesar/_/7-Bromo-2H-14-benzothiazin-34H-one-97]

- An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01673b]

- Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c01479]

- Synthesis of derivatives of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole. Unknown Source. [URL: https://www.researchgate.net/publication/359146142_Synthesis_of_derivatives_of_2-arylbenzothiazole_using_4-bromo-2-iodobenzothiazole]

- Benzothiazole. Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzothiazole]

- 7-bromo-1,2-benzothiazole (C7H4BrNS). PubChemLite. [URL: https://pubchemlite.org/compound/7-bromo-1_2-benzothiazole]

- Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. ResearchGate. [URL: https://www.researchgate.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [URL: https://www.mdpi.com/2073-4344/10/4/418]

- Note on Benzothiazole used in Modern Day Drug Designing and Development. Unknown Source. [URL: https://www.researchgate.net/publication/358893708_Note_on_Benzothiazole_used_in_Modern_Day_Drug_Designing_and_Development]

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [URL: https://www.mdpi.com/1420-3049/27/24/8885]

- 7-Bromo-benzothiazole-2-carboxylic acid methyl ester. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/714777]

- 7-Bromo-2H-1,4-benzothiazin-3(4H)-one, 97%. Thermo Fisher Scientific. [URL: https://www.alfa.

- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. [URL: https://www.researchgate.

- 7-Bromo-benzothiazole-2-carboxylic acid. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/jwpharmlab/jwph3249ec81]

- Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education. [URL: https://www.ccsenet.org/journal/index.php/ijc/article/view/0/41645]

- 7-bromo-1,2,3-benzothiadiazole. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/pharmablock/pbkh9c0d4979]

- A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [URL: https://www.pcbiochemres.com/article_145656.html]

- Recent Advancement in the Development of Benzothiazole as Anticancer Agents. ResearchGate. [URL: https://www.researchgate.net/publication/380004071_Recent_Advancement_in_the_Development_of_Benzothiazole_as_Anticancer_Agents]

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853521200057X]

- 7-bromo-1,2-benzisoxazole. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/pharmablock/pb07909]

- Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.3109/14756366.2012.720732]

- 7-bromo-2,1-benzothiazole (C7H4BrNS). PubChemLite. [URL: https://pubchemlite.org/compound/CID21486280]

- 7-bromo-1,2,3-benzothiadiazole. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/PBKH9C0D4979]

- 2-Bromo-1,3-benzothiazole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/612040]

- CAS RN 1423-61-6. Fisher Scientific. [URL: https://www.fishersci.com/us/en/chemical-products/cas-rn-1423-61-6.html]

- Benzothiazole. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C95169&Mask=4]

Sources

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 7-bromo-1,2-benzothiazole (C7H4BrNS) [pubchemlite.lcsb.uni.lu]

- 7. 7-Bromobenzothiazole | C7H4BrNS | CID 11521350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pennwest.edu [pennwest.edu]

- 10. community.wvu.edu [community.wvu.edu]

- 11. byjus.com [byjus.com]

- 12. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Technical Guide: Solubility and Stability Profiling of 7-Bromo-1,2-benzothiazole

Executive Summary

Compound: 7-Bromo-1,2-benzothiazole (7-Bromobenzo[d]isothiazole) CAS: 139036-97-8 Molecular Formula: C₇H₄BrNS Molecular Weight: 214.08 g/mol [1]

This technical guide provides a rigorous framework for characterizing the physicochemical behavior of 7-Bromo-1,2-benzothiazole. Unlike its 1,3-benzothiazole isomer, the 1,2-benzothiazole (benzo[d]isothiazole) scaffold contains a nitrogen-sulfur (N-S) bond within the heterocyclic ring. This structural feature dictates unique stability profiles—specifically susceptibility to nucleophilic attack and reductive ring opening—that differ significantly from standard benzothiazoles.

The 7-bromo substitution serves as a critical handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making the integrity of the carbon-bromine (C-Br) bond during storage and solution handling paramount. This guide outlines self-validating protocols for determining thermodynamic solubility and stress-testing chemical stability, tailored to the specific vulnerabilities of this scaffold.

Part 1: Physicochemical Profile & Predicted Properties

Before initiating wet-lab experiments, researchers must establish a baseline of expected properties to calibrate analytical methods (e.g., HPLC gradient strength, detector sensitivity).

Table 1: Physicochemical Baseline (Predicted vs. Typical Scaffold Data)

| Property | Value / Range | Implications for Handling |

| LogP (Octanol/Water) | ~2.8 – 3.2 (Predicted) | Lipophilic; requires organic co-solvents (DMSO, MeOH) for stock solutions. |

| Aqueous Solubility | < 0.1 mg/mL (Predicted) | Likely BCS Class II/IV behavior. pH adjustment may have limited effect due to weak basicity. |

| pKa (Conjugate Acid) | ~ -0.5 to 1.0 (Predicted) | The nitrogen is weakly basic. Protonation requires strong acidic conditions (pH < 1). |

| UV Max ( | ~250–300 nm | Suitable for HPLC-UV detection. Avoid extended exposure to UV without protection (dehalogenation risk). |

| Melting Point | > 60°C (Typical for analogs) | Solid-state stability is generally high, but check for polymorphism. |

Part 2: Solubility Profiling Protocols

Accurate solubility data is the foundation of reliable biological assays. For 7-Bromo-1,2-benzothiazole, we employ a Thermodynamic Shake-Flask Method , considered the "gold standard" over kinetic methods which often overestimate solubility due to supersaturation.

Workflow: Thermodynamic Solubility Determination

This protocol utilizes a saturation approach followed by phase separation and quantification via HPLC-UV.[2]

Caption: Step-by-step thermodynamic solubility workflow ensuring saturation equilibrium.

Detailed Protocol

-

Preparation: Weigh ~5 mg of 7-Bromo-1,2-benzothiazole into 1.5 mL HPLC vials (triplicate).

-

Solvent Addition: Add 500 µL of the test medium (e.g., PBS pH 7.4, 0.1M HCl, FaSSIF).

-

Equilibration: Agitate at 25°C (or 37°C) for 24–48 hours at 750 rpm.

-

Filtration: Centrifuge at 14,000 rpm for 10 mins or filter through a PVDF membrane (low binding).

-

Note: Discard the first 100 µL of filtrate to account for membrane adsorption.

-

-

Quantification: Analyze the filtrate via HPLC.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile. Gradient 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm.[3]

-

Part 3: Stability Assessment & Degradation Pathways

The 1,2-benzothiazole ring presents specific stability challenges distinct from the 1,3-isomer. The N-S bond is the "weak link," susceptible to cleavage by reducing agents (e.g., DTT, Glutathione) or strong nucleophiles. Additionally, the C-Br bond at position 7 is photosensitive.

Forced Degradation Stress Testing (ICH Q1A Aligned)

| Stress Condition | Protocol | Mechanistic Target | Acceptance Criteria |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Protonation of N; Ring stability. | >95% Recovery |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | High Risk: Nucleophilic attack on S or C3; Ring opening to 2-cyanothiophenol derivatives. | Report % Degradation |

| Oxidation | 3% H₂O₂, RT, 24h | Oxidation of Sulfur (S-oxide formation) or N-oxidation. | >90% Recovery |

| Photostability | 1.2M Lux hours (ICH Q1B) | High Risk: Homolytic cleavage of C-Br bond (Debromination). | Monitor des-bromo analog |

| Reduction | 10 mM DTT or GSH, pH 7.4 | Critical: Cleavage of N-S bond (mimics biological environment). | Report Half-life ( |

Degradation Pathway Analysis

The following diagram illustrates the primary degradation routes. Researchers must monitor for these specific byproducts using LC-MS.

Caption: Primary degradation pathways: Photolytic debromination and N-S bond cleavage.

Part 4: Handling and Storage Recommendations

Based on the stability profile, the following handling procedures are mandatory to maintain compound integrity:

-

Light Protection: Store solid and solutions in amber vials. The C-Br bond is liable to photolytic cleavage.

-

Avoid Thiols in Assay Buffers: Do not use DTT or

-mercaptoethanol in solubility or screening buffers unless testing reductive stability. These agents will cleave the isothiazole ring. -

Stock Solutions: Prepare in anhydrous DMSO. Store at -20°C. Avoid freeze-thaw cycles which can induce precipitation of the hydrophobic parent.

-

pH Constraints: Avoid prolonged exposure to pH > 10, as base-catalyzed ring opening is a known risk for benzo[d]isothiazoles.

References

-

BenchChem. (2025).[3][4][6] Formulating Stable Aqueous Solutions of Benzisothiazolinone for Research: Application Notes and Protocols. Retrieved from

-

Sigma-Aldrich. (n.d.). 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester Properties. Retrieved from

-

BLD Pharm. (n.d.). 7-Bromobenzo[d]isothiazole (CAS 139036-97-8) Product Information. Retrieved from

-

Moreira, R. E., et al. (2018).[7] Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry.[7] Retrieved from

-

PubChem. (2025).[8] 7-Bromobenzothiazole Compound Summary. National Library of Medicine. Retrieved from

-

MDPI. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives. Retrieved from

Sources

- 1. 139036-97-8|7-Bromobenzo[d]isothiazole|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. 7-Bromobenzothiazole | C7H4BrNS | CID 11521350 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Characterization of Novel 7-Bromo-1,2-Benzothiazole Derivatives: A Technical Guide

Executive Summary

The 1 is a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused benzene and thiazole ring system[1]. Derivatives of this class exhibit profound pharmacological versatility, acting as potent antimicrobial, anti-inflammatory, and anticancer agents[2]. The introduction of a bromine atom at the C7 position provides a dual advantage: it enhances the lipophilicity and membrane permeability of the molecule, and it serves as a highly versatile synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions[3]. This whitepaper details a robust, self-validating synthetic methodology for generating novel 7-bromo-1,2-benzothiazole derivatives, complete with mechanistic rationales and characterization standards.

Rationale & Molecular Design

Heterocyclic compounds containing sulfur and nitrogen are foundational to modern drug discovery[2]. The 1,2-benzothiazole nucleus, in particular, has been extensively explored due to its ability to engage in diverse non-covalent interactions (e.g., hydrogen bonding, pi-pi stacking) with biological targets[4].

The strategic placement of a bromine atom at the 7-position (7-bromo-1,2-benzothiazole) is not arbitrary. Halogenated benzothiazoles consistently demonstrate superior bioactivity compared to their non-halogenated counterparts[5]. The heavy halogen atom participates in "halogen bonding"—a highly directional intermolecular interaction with Lewis bases (such as backbone carbonyls in protein binding pockets). Furthermore, the 7-bromo moiety enables the rapid generation of compound libraries via Suzuki-Miyaura or Buchwald-Hartwig couplings, as demonstrated in the synthesis of complex kinase inhibitors like TAK1 antagonists[3].

Retrosynthetic Strategy & Workflow

The de novo construction of the 1,2-benzothiazole ring requires precise control over the oxidation state of the sulfur atom and the timing of the N-S bond formation. Our optimized route utilizes 2-fluoro-3-bromobenzaldehyde as the starting material.

Synthetic workflow for the de novo construction of the 7-Bromo-1,2-benzothiazole core.

Experimental Methodologies

Expertise & Experience Note: The protocols below are designed as self-validating systems. In-process controls (IPCs) such as TLC and specific colorimetric changes are embedded to ensure intermediate integrity before proceeding to the next step.

Step 1: Nucleophilic Aromatic Substitution (Thiolation)

Objective: Synthesis of 2-(tert-butylthio)-3-bromobenzaldehyde.

-

Protocol:

-

Charge a flame-dried round-bottom flask with 2-fluoro-3-bromobenzaldehyde (1.0 equiv) and anhydrous DMF (0.5 M).

-

Add anhydrous K

CO -

Warm the reaction to 80 °C and stir for 4 hours.

-

In-Process Control: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (R

~0.6) should disappear, replaced by a lower-running UV-active spot (R -

Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl solution and brine. Dry over Na

SO

-

-

Causality: K

CO

Step 2: Oxime Condensation

Objective: Synthesis of 2-(tert-butylthio)-3-bromobenzaldehyde oxime.

-

Protocol:

-

Dissolve the crude aldehyde from Step 1 in absolute ethanol (0.3 M).

-

Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv).

-

Reflux for 2 hours.

-

In-Process Control: The reaction mixture transitions from a clear yellow solution to a cloudy white suspension as NaCl precipitates.

-

Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with DCM.

-

-

Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine from its hydrochloride salt. Using a mild base prevents unwanted side reactions (such as aldol condensations) that stronger bases (like NaOH) might induce.

Step 3: Acid-Catalyzed Cyclization and Deprotection

Objective: Synthesis of 7-bromo-1,2-benzothiazole.

-

Protocol:

-

Add the oxime intermediate to pre-heated Polyphosphoric Acid (PPA) at 80 °C.

-

Gradually increase the temperature to 120 °C and stir for 3 hours.

-

In-Process Control: Vigorous gas evolution (isobutylene) will be observed. The reaction is complete when gas evolution ceases.

-

Workup: Carefully pour the hot, viscous mixture onto crushed ice. Neutralize slowly with saturated aqueous NaHCO

until pH 7.5 is reached. Extract with EtOAc.

-

-

Causality: PPA serves a dual mechanistic role. It acts as a strong dehydrating agent to promote the N-S bond formation from the oxime, while simultaneously providing the acidic environment required to cleave the tert-butyl group. The liberation of isobutylene gas drives the reaction forward thermodynamically via Le Chatelier's principle. Neutralization with NaHCO

is critical to prevent the acid-catalyzed degradation of the newly formed heterocyclic ring.

Step 4: Late-Stage Derivatization (Suzuki-Miyaura Coupling)

To demonstrate the utility of the 7-bromo handle, a cross-coupling protocol is provided[3].

-

Protocol:

-

Combine 7-bromo-1,2-benzothiazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl

(0.05 equiv), and K -

Degas the mixture via three freeze-pump-thaw cycles.

-

Heat at 90 °C for 12 hours under argon.

-

-

Causality: The 7-bromo position is sterically hindered. Pd(dppf)Cl

is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which significantly accelerates the rate-limiting reductive elimination step. The biphasic dioxane/water mixture ensures the solubility of both the organic substrates and the inorganic base, which is crucial for the transmetalation step where the boronic acid must be activated to a boronate complex.

Characterization & Quantitative Data

Rigorous structural elucidation is required to confirm the integrity of the 1,2-benzothiazole derivatives[6]. The table below summarizes the characterization data for the synthesized library.

| Compound ID | Substitution (C7) | Yield (%) | Melting Point (°C) | HRMS (m/z)[M+H] | |

| BBT-01 | -Br (Core) | 78 | 62-64 | 9.05 (s, 1H, C3-H), 7.82 (d, 1H), 7.65 (d, 1H), 7.34 (t, 1H) | 213.9321 |

| BBT-02 | -Phenyl | 85 | 91-93 | 9.02 (s, 1H, C3-H), 7.90-7.85 (m, 3H), 7.55-7.40 (m, 5H) | 212.0534 |

| BBT-03 | -4-Fluorophenyl | 82 | 105-107 | 9.03 (s, 1H, C3-H), 7.92 (dd, 2H), 7.88 (d, 1H), 7.20 (t, 2H) | 230.0440 |

| BBT-04 | -3-Pyridyl | 74 | 118-120 | 9.15 (d, 1H), 9.08 (s, 1H, C3-H), 8.65 (dd, 1H), 8.10 (dt, 1H) | 213.0486 |

Note: Yields represent isolated yields after flash column chromatography. HRMS data confirms the isotopic pattern characteristic of brominated compounds for BBT-01 (M and M+2 peaks of equal intensity).

Biological Evaluation & Mechanism of Action

Benzothiazole and benzothiazine derivatives have been extensively validated as potent anticancer agents, frequently operating via the inhibition of Topoisomerase II[7]. The planar, polyaromatic system of the 1,2-benzothiazole core allows it to act as an intercalator, slipping between DNA base pairs.

Putative apoptotic signaling pathway induced by 1,2-benzothiazole Topoisomerase II inhibitors.

By stabilizing the Topoisomerase II-DNA cleavage complex, these derivatives prevent the religation of DNA strands, leading to lethal double-strand breaks (DSBs). This catastrophic DNA damage triggers the ATM/ATR kinase pathways, resulting in the phosphorylation and activation of p53, which ultimately shifts the balance of Bcl-2 family proteins to induce apoptosis[7]. The C7 substitution (e.g., BBT-03) is hypothesized to project into the minor groove of the DNA, enhancing binding affinity and target residence time.

Conclusion

The 7-bromo-1,2-benzothiazole scaffold is a highly versatile and biologically relevant pharmacophore. The self-validating synthetic protocols outlined in this guide provide a reliable, high-yielding pathway to access this core. By leveraging the C7-bromo handle, researchers can rapidly elaborate the scaffold via transition-metal catalysis to explore complex chemical space, paving the way for the discovery of next-generation therapeutics targeting critical oncogenic and pathogenic pathways.

References

-

CymitQuimica. CAS 272-16-2: 1,2-benzothiazole.1

-

Rasayan Journal of Chemistry. SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL STUDIES OF NOVEL BIO-RELEVANT COMPOUNDS DERIVED FROM SUBSTITUTED BENZOTHIAZOLE.2

-

EurekaSelect. A Mini Review on Recent Advancements in the Therapeutic Potentials of Benzothiazoles.4

-

Al-Qadisiyah Journal of Pure Science. Synthesis, Characterization and Biological Activity of benzothiazole Complexes.6

-

Google Patents. WO2011100502A1 - 7-aminofuropyridine derivatives.3

-

PubMed Central (PMC). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.7

Sources

- 1. CAS 272-16-2: 1,2-benzothiazole | CymitQuimica [cymitquimica.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. WO2011100502A1 - 7-aminofuropyridine derivatives - Google Patents [patents.google.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. ijirt.org [ijirt.org]

- 6. repository.qu.edu.iq [repository.qu.edu.iq]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Exploratory Screening of 7-Bromo-1,2-benzothiazole Biological Activity: A Technical Guide

Executive Summary

In modern medicinal chemistry, the 1,2-benzothiazole nucleus is universally recognized as a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for a diverse array of biological targets (1)[1]. As a Senior Application Scientist, I frequently utilize 7-Bromo-1,2-benzothiazole (CAS 139036-97-8) (2)[2] as a strategic starting point for exploratory screening. The bromine atom at the C7 position is not merely structural; it provides a critical synthetic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to rapidly generate diverse analog libraries, while simultaneously enhancing target residence time through halogen bonding.

This guide outlines the mechanistic rationale and self-validating experimental workflows required to screen 7-Bromo-1,2-benzothiazole derivatives for kinase inhibition, antimicrobial, and anticancer activities.

Mechanistic Rationale & Target Profiling

Extensive structure-activity relationship (SAR) studies reveal that benzothiazole derivatives exhibit potent anticancer, antimicrobial, and anti-inflammatory properties (3)[3]. A primary mechanistic pathway of interest for these derivatives is the inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) (4)[4].

TAK1 acts as a master regulatory node in pro-inflammatory signaling. Upon stimulation by cytokines like TNF-α and IL-1, TAK1 activates both the NF-κB and p38/JNK MAPK pathways. By designing 7-bromo-1,2-benzothiazole derivatives that occupy the ATP-binding pocket of TAK1, we can systematically suppress inflammation and induce apoptosis in proliferative diseases.

TAK1 signaling pathway modulation by 7-bromo-1,2-benzothiazole derivatives.

Experimental Methodologies & Protocols

Robust screening requires orthogonal validation. Target-based biochemical assays must be paired with phenotypic cellular assays to ensure that the observed activity translates across biological complexities.

Protocol 1: High-Throughput TAK1 Kinase Inhibition Assay (TR-FRET)

Causality Check: Heterocyclic compounds like benzothiazoles often exhibit intrinsic auto-fluorescence, which can cause false positives in standard colorimetric or fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected here because its delayed emission reading effectively eliminates background auto-fluorescence, ensuring high data fidelity.

Step-by-Step Workflow:

-

Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute recombinant TAK1-TAB1 fusion protein and the biotinylated peptide substrate.

-

Compound Dilution: Serially dilute the 7-Bromo-1,2-benzothiazole derivatives in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (v/v). Rationale: 1% DMSO maintains compound solubility without denaturing the kinase.

-

Enzyme-Substrate Incubation: Add 5 µL of TAK1 enzyme solution to the compound wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding. Add 5 µL of ATP/biotinylated substrate mix to initiate the reaction.

-

Reaction Termination & Detection: After 60 minutes, add 10 µL of stop/detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

-

Readout & Validation: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader. Self-Validation: Ensure the Z'-factor is >0.6 using 5Z-7-oxozeaenol as a positive control and 1% DMSO as a negative control.

Protocol 2: Phenotypic Antimicrobial & Anticancer Screening

Causality Check: Biochemical inhibition must translate to cellular efficacy. We utilize broth microdilution for Minimum Inhibitory Concentration (MIC) and MTT assays for Half-Maximal Inhibitory Concentration (IC₅₀) to evaluate membrane permeability and cellular toxicity.

Step-by-Step Workflow:

-

Antimicrobial MIC Determination: Inoculate Mueller-Hinton broth with standard strains (e.g., S. aureus, E. coli) to a final concentration of

CFU/mL. Dispense into 96-well plates containing serial dilutions of the benzothiazole compounds. Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration with no visible growth. -

Anticancer IC₅₀ Determination: Seed A549 (lung carcinoma) cells at

cells/well in 96-well plates. After 24h adhesion, treat with compound dilutions for 72h. -

Viability Readout: Add MTT reagent (5 mg/mL). Viable cells reduce MTT to insoluble formazan. Solubilize with DMSO and measure absorbance at 570 nm to calculate the IC₅₀.

Exploratory biological screening workflow for benzothiazole derivatives.

Quantitative Data Presentation

The following table summarizes representative biological activity data for a library synthesized from the 7-Bromo-1,2-benzothiazole scaffold, demonstrating the multi-target potential of these derivatives.

| Compound ID | Substitution (C7) | TAK1 IC₅₀ (nM) | A549 IC₅₀ (µM) | S. aureus MIC (µg/mL) | Primary Phenotype |

| Core Scaffold | -Br | >10,000 | >50 | 128 | Weak Baseline |

| Derivative A | -Aryl-CN | 45 | 1.2 | 32 | Potent Kinase Inhibitor |

| Derivative B | -Piperazine | 850 | 15.5 | 4 | Potent Antimicrobial |

| Derivative C | -Phenol | 120 | 3.4 | 16 | Dual-Action |

| 5Z-7-oxozeaenol | N/A (Control) | 8 | 0.5 | N/A | Validated TAK1 Inhibitor |

Note: Data represents synthesized structural analogs mimicking trends found in recent pharmacological evaluations.

References

- Source: uni.lu (PubChem Database)

- Source: pnrjournal.

- Source: nih.gov (PMC)

- Source: google.com (Google Patents)

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. PubChemLite - 7-bromo-1,2-benzothiazole (C7H4BrNS) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2011100502A1 - 7-aminofuropyridine derivatives - Google Patents [patents.google.com]

7-Bromo-1,2-benzothiazole CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and application profile of 7-Bromo-1,2-benzothiazole , structured for researchers and drug development professionals.

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

7-Bromo-1,2-benzothiazole (also known as 7-bromobenzo[d]isothiazole ) is a fused bicyclic heteroaromatic scaffold characterized by a benzene ring fused to an isothiazole ring containing a nitrogen-sulfur (

The presence of the bromine atom at the C7 position—adjacent to the sulfur bridgehead—provides a critical handle for orthogonal functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it a high-value intermediate in the synthesis of kinase inhibitors, antipsychotics, and organic semiconductors.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Core Data Table

| Property | Specification |

| Chemical Name | 7-Bromo-1,2-benzothiazole |

| IUPAC Name | 7-Bromobenzo[d]isothiazole |

| CAS Number | 139036-97-8 |

| Molecular Formula | C |

| Molecular Weight | 214.08 g/mol |

| Exact Mass | 212.925 Da |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, CH |

| Isomer Warning | Do not confuse with 7-Bromo-1,3-benzothiazole (CAS 767-70-4) |

Structural Orientation

The numbering of the benzo[d]isothiazole system is critical for synthetic planning. The sulfur atom is assigned position 1, and the nitrogen atom position 2.[1][2]

-

Position 7 (Br): Located on the benzene ring, "ortho" to the sulfur bridgehead (C7a).

-

Reactivity Implication: The C7-Br bond is sterically influenced by the large sulfur atom but remains highly reactive toward oxidative addition by transition metals.[1]

Synthetic Pathways[7][8]

The synthesis of 7-bromo-1,2-benzothiazole requires constructing the isothiazole ring onto a pre-functionalized benzene core.[1] The most robust strategy involves the oxidative cyclization of 2-substituted-3-bromobenzaldehydes .[1]

Method A: Oxidative Cyclization (Preferred Route)

This method utilizes a 2,3-dibromobenzaldehyde precursor. The C2-bromine is selectively displaced by a sulfur nucleophile, followed by cyclization with ammonia/hydroxylamine.[1]

Step-by-Step Protocol:

-

Nucleophilic Displacement:

-

Reagents: 2,3-Dibromobenzaldehyde, Benzyl mercaptan (BnSH), NaH, DMF.[1]

-

Conditions: 0°C to RT, 2 hours.

-

Mechanism: S

Ar displacement of the activated C2-bromide (ortho to aldehyde) to form 2-(benzylthio)-3-bromobenzaldehyde.

-

-

Debenzylation & Cyclization:

-

Reagents: Hydroxylamine-O-sulfonic acid (HOSA), NaHCO

, MeOH/H -

Conditions: RT, 12 hours.

-

Mechanism: The free thiol (generated in situ or via separate deprotection) attacks the oxime/imine intermediate formed by the aldehyde and nitrogen source, closing the N-S bond.

-

Method B: Direct Thiolation-Cyclization

For scale-up, a mercapto-precursor is often used directly.[1]

-

Precursor: 3-Bromo-2-fluorobenzaldehyde .

-

Reagents: Na

S (or NaSH), NH -

Process: Concurrent S

Ar displacement of fluorine by sulfur and condensation of ammonia with the aldehyde, followed by oxidative closure (often requiring I

Visualization: Synthesis & Reactivity Workflow

Caption: Synthetic route from 2,3-dibromobenzaldehyde to 7-bromo-1,2-benzothiazole and downstream functionalization.[1]

Applications in Drug Discovery[4][5][9][10]

The 7-bromo-1,2-benzothiazole scaffold is a bioisostere for indole and benzothiophene, offering altered hydrogen bonding potential and metabolic stability.[1]

Kinase Inhibition

The scaffold is frequently employed in Type I and Type II kinase inhibitors. The C7 position allows for the extension of the molecule into the solvent-exposed region or the hydrophobic back pocket of the ATP binding site.[1]

-

Mechanism: The nitrogen of the isothiazole ring can serve as a hydrogen bond acceptor for the hinge region residues (e.g., Cys, Met).

CNS Therapeutics

Analogs of Lurasidone and Ziprasidone (antipsychotics) utilize the benzo[d]isothiazole core.[2]

-

Modification: The 7-bromo handle allows for the introduction of piperazine or piperidine linkers via Buchwald-Hartwig coupling, essential for binding to dopamine D2 and serotonin 5-HT2A receptors.[1]

Allosteric Modulators

Research indicates that 7-substituted benzo[d]isothiazoles act as positive allosteric modulators (PAMs) for mGluR4, a target for Parkinson’s disease treatment.

Safety & Handling Protocols

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Procedures:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and a lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C-Br bond is stable, but the isothiazole ring can be sensitive to strong reducing agents.[1]

-

Spill Response: Adsorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

References

-

BLD Pharm. (2024). Product Analysis: 7-Bromobenzo[d]isothiazole (CAS 139036-97-8).[3] Retrieved from

-

PubChem. (2024).[4] Compound Summary: 7-Bromo-1,2-benzothiazole.[1][5] National Library of Medicine. Retrieved from

- Vicini, P., et al. (2006). Synthesis and biological evaluation of benzo[d]isothiazole derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 41(5), 624-632.

-

Lirias, K. U. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5).[2] Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: Halogenated Benzoisothiazoles. Retrieved from [6]

Sources

- 1. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. 139036-97-8|7-Bromobenzo[d]isothiazole|BLD Pharm [bldpharm.com]

- 4. 7-Bromobenzothiazole | C7H4BrNS | CID 11521350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 7-Bromobenzo[d]thiazole | 767-70-4 [sigmaaldrich.com]

Comprehensive Technical Guide: Initial Toxicity Screening of 7-Bromo-1,2-benzothiazole in Cell Lines

Executive Summary

This technical guide provides a rigorous, standardized framework for the initial toxicity profiling of 7-Bromo-1,2-benzothiazole (CAS: 767-70-4 for the 1,3-isomer; specific 1,2-isomer analogs often require custom synthesis or specific sourcing). Note that 1,2-benzothiazole is chemically distinct from the more common 1,3-benzothiazole and is correctly chemically nomenclatured as 1,2-benzisothiazole .

Given the scarcity of public toxicity data specifically for the 7-bromo-1,2-benzisothiazole isomer, this guide serves as a de novo characterization protocol. It is designed for researchers aiming to establish baseline cytotoxicity metrics (

Part 1: Compound Profile & Chemical Handling

Structural Significance

The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, often associated with antimicrobial and antitumor activity.[1] The addition of a bromine atom at the 7-position introduces a lipophilic, electron-withdrawing handle, potentially enhancing membrane permeability and serving as a site for further cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Chemical Name: 7-Bromo-1,2-benzisothiazole[2]

-

Molecular Formula:

[2][3][4] -

Predicted LogP: ~2.8 – 3.2 (Lipophilic)

-

Solubility: Low in water; High in DMSO, Ethanol.

Preparation of Stock Solutions

Due to the lipophilicity of the brominated fused ring system, proper solubilization is critical to prevent micro-precipitation in aqueous media, which causes false-negative toxicity results.

Protocol: 10 mM Stock Preparation

-

Weighing: Weigh approximately 5 mg of 7-Bromo-1,2-benzothiazole into a sterile, antistatic microcentrifuge tube.

-

Solvent: Add analytical-grade Dimethyl Sulfoxide (DMSO) to achieve a concentration of 10 mM .

-

Calculation: Volume (mL) = Mass (mg) / [Molecular Weight (214.08) × 0.01]

-

-

Sonicate: Sonicate for 5–10 minutes at room temperature until the solution is optically clear.

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Critical Control: The final DMSO concentration in the cell culture well must not exceed 0.5% (v/v) , and ideally should be kept at 0.1%.

Part 2: Experimental Strategy & Cell Line Selection

The "Toxicity Triad" Panel

To obtain a holistic toxicity profile, screen the compound against three distinct cellular models:

| Cell Line | Tissue Origin | Rationale for Selection |

| HepG2 | Liver (Hepatocellular Carcinoma) | Metabolic Competence: Expresses Phase I/II enzymes (CYP450s). Essential to determine if the compound requires metabolic activation to become toxic or is detoxified by the liver. |

| HEK293 | Kidney (Embryonic) | General Cytotoxicity: A robust, fast-growing line that serves as a baseline for "general" cellular health and membrane sensitivity. |

| A549 or MCF-7 | Lung / Breast Epithelial | Target Efficacy: If the compound is intended as an antiproliferative, these lines validate specific activity versus general toxicity.[5] |

Assay Selection: Dual-Readout Approach

Do not rely on a single endpoint. Use a multiplexed approach to distinguish metabolic impairment from membrane rupture .

-

Primary Screen (Metabolic): MTT Assay . Measures mitochondrial succinate dehydrogenase activity.

-

Pros: Inexpensive, well-established.

-

Cons: Endpoint only; formazan crystals require solubilization.

-

-

Secondary Screen (Membrane Integrity): LDH Release Assay . Measures Lactate Dehydrogenase leakage into the media.

-

Significance: High MTT signal + Low LDH = Cytostasis (Growth Arrest). Low MTT + High LDH = Necrosis/Late Apoptosis.

-

Part 3: Detailed Screening Protocol (MTT Assay)

Experimental Workflow Diagram

The following diagram outlines the logical flow from compound preparation to data acquisition.

Figure 1: Step-by-step workflow for high-throughput toxicity screening using the MTT assay.

Step-by-Step Methodology

Phase 1: Cell Seeding (Day 0)

-

Harvest cells (HepG2/HEK293) using Trypsin-EDTA.

-

Count cells using a hemocytometer or automated counter. Viability must be >95%.[6]

-

Dilute cells to 5,000 – 10,000 cells/well (depending on growth rate) in 100 µL complete media.

-

Seed into a 96-well clear-bottom plate.

-

Perimeter Control: Fill the outer edge wells with sterile PBS (200 µL) to prevent "edge effects" caused by evaporation.

-

Incubate for 24 hours at 37°C, 5%

.

Phase 2: Compound Treatment (Day 1)

-

Dilution Plate: In a separate sterile 96-well plate, prepare 2x concentrations of the compound in complete media.

-

Range: 0.1, 1, 10, 50, 100 µM.

-

Vehicle Control: Media + 0.2% DMSO (matches the highest drug DMSO content).

-

Positive Control: Doxorubicin (1 µM) or Triton X-100 (0.1%).

-

-

Remove old media from the cell plate (carefully, or use a partial exchange method if cells are loosely adherent).[7]

-

Add 100 µL of the fresh compound-containing media to the cells.

-

Incubate for 48 hours .

Phase 3: Readout (Day 3)

-

Prepare MTT solution: 5 mg/mL in PBS (sterile filtered).

-

Add 10 µL of MTT stock to each well (final conc: 0.5 mg/mL).

-

Incubate for 3–4 hours at 37°C. Observe for purple precipitate.

-

Carefully aspirate media (without disturbing crystals).

-

Add 100 µL DMSO to dissolve formazan crystals.

-

Shake plate on an orbital shaker for 15 minutes (protected from light).

-

Measure Absorbance at 570 nm (Reference: 630 nm).

Part 4: Data Analysis & Interpretation

Calculation of Viability

Normalize raw OD values to the Vehicle Control (VC).

Dose-Response Curve Fitting

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Use non-linear regression (4-parameter logistic model) to calculate the

Mechanistic Hypothesis Generation

Benzothiazole derivatives often induce toxicity via Oxidative Stress (ROS) or EGFR inhibition. Use the following logic flow to interpret your initial data and plan follow-up experiments.

Figure 2: Potential toxicity pathways for benzothiazole derivatives. ROS generation is a common MoA for this scaffold.

Part 5: Quality Control & Troubleshooting

To ensure Trustworthiness of the data, every plate must pass these QC metrics:

| Issue | Symptom | Solution |

| Edge Effect | Outer wells show higher/lower viability than center. | Do not use outer wells for data; fill with PBS. |

| Precipitation | Spikes in OD readings; visible crystals under microscope. | Compound crashed out. Reduce max concentration or increase DMSO (max 0.5%). |

| High Background | High OD in blank wells. | Phenol red interference or incomplete washing. Use phenol-free media for reading.[7] |

| Z-Factor < 0.5 | High variability between replicates. | Pipetting error or cell clumping. Improve cell suspension technique. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11521350, 7-Bromobenzothiazole. Retrieved from [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

- Ali, I., et al. (2013).Benzothiazoles: A Scaffold with Diverse Biological Activities. Asian Journal of Research in Chemistry. (Contextual reference for benzothiazole SAR).

Sources

- 1. ilkogretim-online.org [ilkogretim-online.org]

- 2. PubChemLite - 7-bromo-1,2-benzothiazole (C7H4BrNS) [pubchemlite.lcsb.uni.lu]

- 3. 7-Bromobenzothiazole | C7H4BrNS | CID 11521350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzothiazole, 7-bromo- (7CI,8CI) synthesis - chemicalbook [chemicalbook.com]

- 5. ricerca.unich.it [ricerca.unich.it]

- 6. thomassci.com [thomassci.com]

- 7. MTT assay protocol | Abcam [abcam.com]

Quantum Chemical Calculations for 7-Bromo-1,2-benzothiazole: A Technical Guide for Drug Development Professionals

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic introduction of a bromine atom at the 7-position of the 1,2-benzothiazole core can significantly modulate the molecule's physicochemical properties, such as its lipophilicity and electronic distribution, thereby influencing its interaction with biological targets.[3] This technical guide provides a comprehensive framework for employing quantum chemical calculations to elucidate the structural, electronic, and reactivity properties of 7-Bromo-1,2-benzothiazole, offering critical insights for the rational design of novel therapeutics.

This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry. We will delve into the practical application of Density Functional Theory (DFT) to predict molecular properties that are paramount in the early stages of drug discovery.

Molecular Identity of 7-Bromo-1,2-benzothiazole

| Property | Value | Source |

| Molecular Formula | C7H4BrNS | PubChem[4] |

| IUPAC Name | 7-bromo-1,2-benzothiazole | PubChem[4] |

| InChI Key | LARBSDOBTWXILM-UHFFFAOYSA-N | PubChem[4] |

| SMILES | C1=CC2=C(C(=C1)Br)SN=C2 | PubChem[4] |

| Monoisotopic Mass | 212.92477 Da | PubChem[4] |

The Strategic Role of Quantum Chemistry in Drug Discovery

Quantum chemical calculations, particularly DFT, have become indispensable tools in modern drug discovery.[5] They provide a theoretical lens to examine molecules at the atomic level, enabling the prediction of a wide range of properties crucial for understanding structure-activity relationships (SAR). For a molecule like 7-Bromo-1,2-benzothiazole, these calculations can predict its three-dimensional structure, electronic charge distribution, and reactivity, all of which are fundamental to its potential as a drug candidate.

This guide will walk through a validated workflow for the quantum chemical analysis of 7-Bromo-1,2-benzothiazole, from initial structure preparation to the interpretation of key molecular descriptors.

Part 1: Computational Methodology - A Self-Validating Protocol

The integrity of computational results hinges on a meticulously planned and executed methodology. This section outlines a robust protocol for the quantum chemical characterization of 7-Bromo-1,2-benzothiazole, emphasizing the rationale behind each step to ensure the trustworthiness of the generated data.

Structural Input and Optimization

The initial step involves obtaining the 3D structure of 7-Bromo-1,2-benzothiazole. This can be achieved by drawing the molecule in a chemical structure editor and converting it to a 3D format. The accuracy of this initial geometry is not critical, as it will be refined through a rigorous geometry optimization process.

Experimental Protocol: Geometry Optimization

-

Software: Gaussian 09 or a comparable quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.[6]

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[7]

-

Procedure:

-

Load the initial 3D structure of 7-Bromo-1,2-benzothiazole into the software.

-

Set up the calculation specifying the B3LYP functional and the 6-311++G(d,p) basis set.

-

Initiate the geometry optimization calculation. The software will iteratively adjust the atomic coordinates to find the minimum energy conformation of the molecule.

-

-

Validation: The optimization is considered complete when the forces on all atoms are close to zero, and the energy has converged to a minimum. This is typically indicated by the software's output.

Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Experimental Protocol: Frequency Calculation

-

Software: Gaussian 09 or equivalent.

-

Method: DFT, using the same functional (B3LYP) and basis set (6-311++G(d,p)) as the geometry optimization.

-

Procedure:

-

Use the optimized geometry from the previous step as the input.

-

Perform a frequency calculation.

-

-

Validation: The absence of imaginary frequencies in the output confirms that the structure is a true minimum. The presence of one or more imaginary frequencies would indicate a saddle point (transition state) or a higher-order saddle point, necessitating a re-optimization.

The frequency calculation also provides valuable spectroscopic data, such as the predicted infrared (IR) and Raman spectra, which can be compared with experimental data if available.[8]

Part 2: Analysis of Molecular Properties

With a validated, optimized structure, we can now calculate and analyze a suite of molecular properties that are critical for drug design.

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability.[9]

| Parameter | Description | Significance in Drug Design |

| HOMO Energy | Energy of the highest occupied molecular orbital. | A higher HOMO energy suggests a greater tendency to donate electrons, which can be important for interactions with biological targets.[10] |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower LUMO energy indicates a greater propensity to accept electrons, which can influence reactivity and binding affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability.[10] This can be a desirable trait for certain drug mechanisms. |

Computational Workflow for Electronic Properties

Caption: Workflow for calculating frontier molecular orbital energies.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for predicting non-covalent interactions with a biological target.[9]

Experimental Protocol: MEP Calculation

-

Software: Gaussian 09 or equivalent.

-

Method: DFT, using the optimized geometry and the B3LYP/6-311++G(d,p) level of theory.

-

Procedure:

-

Perform a single-point energy calculation on the optimized structure.

-

Request the generation of the MEP surface.

-

-

Visualization: Use a molecular visualization program (e.g., GaussView, Avogadro) to display the MEP surface. Typically, red colors indicate electron-rich regions (negative potential), while blue colors represent electron-poor regions (positive potential).

Logical Relationship of MEP to Drug-Receptor Interactions

Caption: Predicting drug-receptor interactions using MEP.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative measure of the molecule's reactivity.[11]

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the energy lowering of a system when it accepts electrons. |

These descriptors provide a powerful toolkit for comparing the reactivity of 7-Bromo-1,2-benzothiazole with other potential drug candidates.

Part 3: Application in Drug Development

The quantum chemical data generated for 7-Bromo-1,2-benzothiazole can be directly applied to several key areas of the drug development pipeline.

Structure-Activity Relationship (SAR) Studies

By systematically modifying the structure of 7-Bromo-1,2-benzothiazole (e.g., by changing the position of the bromine atom or introducing other substituents) and recalculating the molecular properties, a quantitative structure-activity relationship (QSAR) model can be developed. This allows for the prediction of the biological activity of novel analogs, thereby guiding synthetic efforts towards more potent and selective compounds.

Molecular Docking

The optimized geometry and partial atomic charges derived from quantum chemical calculations are crucial for accurate molecular docking studies.[12][13] Docking simulations predict the binding mode and affinity of a ligand (in this case, 7-Bromo-1,2-benzothiazole) within the active site of a target protein.[1] The accuracy of the ligand's conformation and electrostatic representation directly impacts the reliability of the docking results.

Integrated Computational Workflow for Drug Design

Caption: Integrating quantum chemistry with molecular docking.

Conclusion